molecular formula C32H26 B14618930 9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene CAS No. 60949-08-8

9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene

Cat. No.: B14618930
CAS No.: 60949-08-8
M. Wt: 410.5 g/mol
InChI Key: KPTVBNAWDBRLBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene is an organic compound that belongs to the family of anthracene derivatives. It is characterized by its extended conjugated system, which imparts unique photophysical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. The process involves the coupling of anthracene derivatives with appropriate phenyl-based reagents in the presence of palladium catalysts and base .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the principles of large-scale synthesis would likely follow similar routes as laboratory-scale synthesis, with optimizations for cost, efficiency, and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl rings, leading to a variety of substituted products[][3].

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution[][3].

Major Products: The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different applications[3][3].

Scientific Research Applications

9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene exerts its effects is primarily through its interaction with light. The extended conjugated system allows for efficient absorption and emission of light, making it an excellent candidate for optoelectronic applications. The molecular targets and pathways involved include the excitation of electrons to higher energy states and subsequent emission of light upon relaxation .

Comparison with Similar Compounds

  • 9,10-Bis(phenylethynyl)anthracene
  • 9,10-Bis(4-methoxyphenyl)anthracene
  • 9,10-Bis(4-formylphenyl)anthracene

Comparison: Compared to these similar compounds, 9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. For instance, the presence of methyl groups can influence the compound’s solubility and stability, making it more suitable for certain applications .

Properties

CAS No.

60949-08-8

Molecular Formula

C32H26

Molecular Weight

410.5 g/mol

IUPAC Name

9,10-bis[2-(4-methylphenyl)ethenyl]anthracene

InChI

InChI=1S/C32H26/c1-23-11-15-25(16-12-23)19-21-31-27-7-3-5-9-29(27)32(30-10-6-4-8-28(30)31)22-20-26-17-13-24(2)14-18-26/h3-22H,1-2H3

InChI Key

KPTVBNAWDBRLBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=CC5=CC=C(C=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.